molecular formula C9H7F3O3S B2355156 3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-Dioxide CAS No. 2070896-47-6

3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-Dioxide

Cat. No.: B2355156
CAS No.: 2070896-47-6
M. Wt: 252.21
InChI Key: ZDKNTCGWIWXAPH-UHFFFAOYSA-N
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Description

“3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-Dioxide” is a chemical compound. Unfortunately, there is not much specific information available about this compound in the retrieved papers .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “this compound” is not provided in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for “this compound” are not provided in the available resources .

Scientific Research Applications

Chemical Reactions and Properties

  • Oxidation and Rearrangement

    The oxidation of thiophenes, closely related to the compound , with peracids results in the formation of thiete dioxides and sulfones. These reactions involve acid-catalyzed rearrangements of the initial products (Nakayama & Sugihara, 1991).

  • Trifluoromethylation and Photocatalysis

    The trifluoromethylation of ethynylbenzenesulfonamides under visible light irradiation produces benzosultams, showcasing the potential of the target compound in photocatalytic reactions (Xiang, Kuang & Wu, 2016).

  • Ring-Fluorinated Hetero- and Carbocycle Synthesis

    The cyclization of difluoroalkenes, which can be related to the target compound, illustrates its potential in synthesizing fluorinated hetero- and carbocycles (Ichikawa, Wada, Fujiwara & Sakoda, 2002).

Environmental and Biological Applications

  • Microbial Degradation and Environmental Impact: Dibenzothiophene, structurally similar to the compound , is degraded into various metabolites by bacteria, demonstrating potential environmental applications in biodegradation and mineralization (Mormile & Atlas, 1988; Bressler & Fedorak, 2001).

Materials Science and Optoelectronics

  • Optical Nonlinearity and Thermal Stability

    The study of thiophene-bridged chromophores based on heterocyclic acceptors, closely related to the compound, highlights its potential in developing materials with specific optical and thermal properties (Hu, Fort, Barzoukas, Jen, Barlow & Marder, 2004).

  • Synthesis of Electrooptic Chromophores

    The synthesis and study of chromophores based on similar compounds reveal the potential application in optoelectronic devices, particularly in OLEDs (Tavaslı, Bettington, Perepichka, Batsanov, Bryce, Rothe & Monkman, 2007).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, the specific safety and hazards for “3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-Dioxide” are not detailed in the available resources .

Properties

IUPAC Name

1,1-dioxo-5-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3S/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-16(8,14)15/h1-3,7,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKNTCGWIWXAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(S1(=O)=O)C=CC(=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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